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Compound of Interest

Compound Name: Validamine

Cat. No.: B1683471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of

Validamine, an aminocyclitol of significant interest due to its role as a potent glycosidase

inhibitor and its structural relation to the antibiotic Validamycin.

Chemical Identity and Structure
Validamine is a C-7 aminocyclitol, a class of compounds characterized by a carbocyclic ring

with amino and hydroxyl substituents. Structurally, it is an amino derivative of 1D-chiro-inositol.

[1][2] Its stereochemistry is crucial for its biological activity.

The chemical structure of Validamine, specifically (1R,2S,3S,4S,6R)-4-amino-6-

(hydroxymethyl)cyclohexane-1,2,3-triol, is depicted below.
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Chemical Structure of Validamine
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Caption: 2D representation of Validamine's chemical structure.

The key identifiers and physicochemical properties of Validamine are summarized in the table

below for easy reference.
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Property Value Citation(s)

IUPAC Name

(1R,2S,3S,4S,6R)-4-amino-6-

(hydroxymethyl)cyclohexane-

1,2,3-triol

[1]

CAS Number 32780-32-8 [1][3][4]

Molecular Formula C₇H₁₅NO₄ [2][3][4]

Molecular Weight 177.20 g/mol [1][2][3]

Appearance White powder [2]

SMILES
C1--INVALID-LINK--

O)O)O">C@@HCO
[3]

Density 1.4 ± 0.1 g/cm³ [2]

Boiling Point 345.6 ± 42.0 °C at 760 mmHg [2]

Topological Polar Surface Area 107 Å² [1][5]

XLogP3 -2.2 [1][5]

Spectroscopic and Characterization Data
Structural elucidation and confirmation of Validamine are typically achieved through Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While specific, published high-resolution spectra with peak assignments for Validamine are not

readily available, the expected chemical shifts can be predicted based on its functional groups.
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Carbon / Proton
Type

Expected ¹³C
Chemical Shift
(ppm)

Expected ¹H
Chemical Shift
(ppm)

Notes

-CH(N)- (C1) 50 - 65 2.5 - 3.5

Carbon and proton

attached to the amino

group.

-CH(O)- (C2, C3, C4) 65 - 80 3.3 - 4.5

Carbons and protons

attached to secondary

hydroxyl groups.

-CH- (C5) 30 - 45 1.5 - 2.5
Methylene proton on

the cyclohexane ring.

-CH- (C6) 40 - 55 1.5 - 2.5

Cyclohexane ring

proton adjacent to the

hydroxymethyl group.

-CH₂OH (C7) 60 - 70 3.4 - 3.8

Carbon and protons of

the primary

hydroxymethyl group.

-OH, -NH₂ N/A 1.0 - 5.0 (variable)

Highly variable, broad

signals; depends on

solvent and

concentration.

The IR spectrum of Validamine is characterized by absorptions corresponding to its key

functional groups.
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Functional Group
Expected
Absorption Range
(cm⁻¹)

Bond Vibration Intensity

O-H 3500 - 3200 Stretch Strong, Broad

N-H 3500 - 3300 Stretch Medium

C-H 3000 - 2850 Stretch Strong

N-H 1640 - 1550 Bend (Scissor) Medium

C-O 1300 - 1000 Stretch Strong

C-N 1250 - 1000 Stretch Medium

Biological Activity
Validamine is primarily recognized for its inhibitory activity against glycosidase enzymes. This

activity is the basis for the therapeutic effects of more complex molecules that contain the

Validamine moiety, such as the antibiotic Validamycin A.

Target Enzyme Activity Type Value (IC₅₀) Notes Citation(s)

β-glucosidase
Competitive

Inhibition
2.92 mM

Inhibition is

dose-dependent

and most

effective at the

enzyme's optimal

pH.

[5][6]

Experimental Protocols
This protocol outlines a chemical synthesis route to produce Validamine.

Workflow Diagram: Synthesis of Validamine

(+)-Validoxylamine A
+ NBS in Water Stir at 25°C for 4h

Ion Exchange Chromatography
(NH₄⁺ form resin)

Elution with Ammonia Water
& Concentration Intermediate Product

Hydrogenation with
Pd Catalyst (5 MPa H₂, 50°C, 4h)

Filtration & Ion Exchange
Chromatography

Elution with Ammonia Water,
Concentration & Drying

Validamine
(Final Product, ~96% Purity)
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Click to download full resolution via product page

Caption: Workflow for the synthesis of Validamine.

Methodology:

Reaction Setup: To a 1000 mL flask, add 100g of (+)-validoxylamine A, 80g of N-

Bromosuccinimide (NBS), and 500 mL of deionized water.

Initial Reaction: Stir the mixture at 25°C for 4 hours.

First Purification: After the reaction, dilute the mixture 10-fold with deionized water and load it

onto an ion exchange column (1500 mL, NH₄⁺ type). Wash the column with 5000 mL of

deionized water. Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.

Concentration: Collect the fractions containing the product and concentrate to dryness under

reduced pressure to yield the intermediate.

Hydrogenation: Dissolve the intermediate in 500 mL of water and place it in a 1000 mL

hydrogenation reactor with 5g of a supported Palladium (Pd) catalyst. Pressurize the reactor

with hydrogen to 5 MPa and heat to 50°C for 4 hours.

Final Purification: After the reaction, filter off the solid catalyst. Dilute the filtrate 10-fold with

deionized water and load it onto an ion exchange column as described in step 3. Wash with

5000 mL of deionized water, then elute with 4500 mL of 0.5 mol/L ammonia water.

Isolation: Collect the fractions containing Validamine, concentrate under reduced pressure,

and dry under vacuum at 45°C to obtain the final product. Product purity can be assessed by

HPLC.[7]

4.2.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid Validamine sample in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for

poly-hydroxy compounds to allow for exchange and simplification of O-H and N-H signals.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a

400 MHz or higher field NMR spectrometer. Standard parameters for a ¹H spectrum include

a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-

decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak or an internal standard (e.g., TMS).

4.2.2 IR Spectroscopy

Sample Preparation: Prepare the solid sample using either the KBr pellet method or

Attenuated Total Reflectance (ATR).

KBr Pellet: Mix ~1 mg of the Validamine sample with ~100 mg of dry KBr powder. Grind

the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good

contact between the sample and the crystal surface by applying pressure.

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's

sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A

background spectrum of air (or the empty ATR crystal) should be collected and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

frequencies for the expected functional groups (O-H, N-H, C-H, C-O, C-N).

Role in Biosynthesis
Validamine is a key intermediate in the biosynthesis of the antibiotic Validamycin A in

Streptomyces hygroscopicus. It is formed from validone via an amination reaction and

subsequently condenses with valienone to form validoxylamine A, the core of the antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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